tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate: is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a pyrazole ring substituted with a formylphenyl group. Its molecular formula is C16H21N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for treating certain diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The pyrazole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the pyrazole ring and formyl group.
tert-butyl (3-formylphenyl)carbamate: Similar but lacks the pyrazole ring.
tert-butyl (4-bromobutyl)carbamate: Similar but has a bromobutyl group instead of the pyrazole ring and formyl group.
Uniqueness
The uniqueness of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate lies in its combination of the tert-butyl carbamate group, pyrazole ring, and formylphenyl group. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(3-formylphenyl)pyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-7-8-20-11-15(10-19-20)14-6-4-5-13(9-14)12-21/h4-6,9-12H,7-8H2,1-3H3,(H,18,22) |
InChI Key |
MXAPZTOEDVBRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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